

ENMD-1068 hydrochloride experimental variability sources

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Compound of Interest

Compound Name: ENMD-1068 hydrochloride

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Technical Support Center: ENMD-1068 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **ENMD-1068 hydrochloride**. The information is designed to address specific issues that may arise during experimentation, helping to minimize variability and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is ENMD-1068 and what is its primary mechanism of action?

ENMD-1068 is a non-peptide small molecule that functions as a selective antagonist for Protease-Activated Receptor 2 (PAR2).[1] PAR2 is a G-protein coupled receptor that is activated by the cleavage of its extracellular domain by serine proteases, such as trypsin.[1] This cleavage exposes a "tethered ligand" that binds to and activates the receptor, leading to downstream signaling cascades involved in inflammation and other cellular processes. ENMD-1068 prevents this activation.[2]

Q2: In what experimental models has ENMD-1068 been shown to be effective?

ENMD-1068 has demonstrated efficacy in several preclinical animal models, including:



- Endometriosis: It has been shown to inhibit the development of endometriotic lesions in a dose-dependent manner in a mouse model.[2][3]
- Liver Fibrosis: It has been found to reduce hepatic stellate cell activation and collagen expression in a mouse model of CCI4-induced liver fibrosis.[4]
- Allergic Asthma: In a mouse model of ovalbumin-induced allergic asthma, ENMD-1068 inhibited the recruitment of eosinophils and neutrophils to the lungs.[5]
- Colitis: It has shown protective effects in experimental models of colitis.
- Inflammatory Arthritis: Inhibition of PAR2 with antagonists like ENMD-1068 has been shown to markedly reduce the arthritic response in animal models.[1]

Q3: What is the recommended vehicle for in vivo administration of ENMD-1068?

In a study on endometriosis in mice, ENMD-1068 was administered via intraperitoneal (i.p.) injection. While the exact vehicle composition for ENMD-1068 was not specified, the control group received 200 μ L of the vehicle control.[3] For similar small molecules, vehicles such as saline, PBS, or solutions containing DMSO and/or Tween 80 are often used to aid solubility. It is crucial to perform vehicle-controlled experiments to account for any effects of the vehicle itself.

Troubleshooting Guides Issue 1: High Variability in In Vivo Efficacy

High variability in animal studies can arise from multiple sources. Here's a guide to troubleshoot this issue:



| Potential Cause | Troubleshooting Steps |
|-------------------------------|--|
| Inconsistent Drug Preparation | Ensure ENMD-1068 hydrochloride is fully dissolved. Prepare fresh solutions daily if stability is a concern. Use a consistent, validated protocol for solubilization. |
| Variable Drug Administration | For intraperitoneal (i.p.) injections, ensure consistent injection placement and volume. For oral administration, ensure complete delivery. |
| Animal Model Differences | Factors such as age, weight, and genetic background of the animals can influence outcomes.[7][8] Ensure these are consistent across all experimental groups. |
| Disease Induction Variability | In models like endometriosis or colitis, the initial induction of the disease can be variable.[3][6] Ensure the induction protocol is highly standardized. |

Issue 2: Inconsistent Results in Cell-Based Assays

Variability in cell-based assays can mask the true effect of ENMD-1068.



| Potential Cause | Troubleshooting Steps |
|------------------------|---|
| Cell Line Integrity | Regularly perform cell line authentication and mycoplasma testing. Passage number can affect cell behavior; use cells within a consistent passage range. |
| Assay Conditions | Inconsistent cell seeding density, incubation times, or reagent concentrations can lead to variability. Optimize and standardize these parameters. |
| PAR2 Expression Levels | The effect of ENMD-1068 is dependent on the presence of PAR2. Confirm PAR2 expression in your cell line of choice at the protein level. |
| Agonist Concentration | When studying antagonism, the concentration of the PAR2 agonist (e.g., trypsin, SLIGRL-NH2) used is critical.[4][6] Perform a dose-response curve for the agonist to determine an optimal concentration for inhibition studies. |

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of ENMD-1068 from various studies.

Table 1: Efficacy of ENMD-1068 in a Mouse Model of Endometriosis[2]

| Treatment Group | Dose | Lesion Volume (mm³) |
|-----------------|----------|---------------------|
| Saline Control | - | 13.87 ± 2.45 |
| ENMD-1068 | 25 mg/kg | 5.71 ± 0.93 |
| ENMD-1068 | 50 mg/kg | 2.53 ± 0.61 |

Table 2: Effect of ENMD-1068 on Inflammatory Markers in Endometriotic Lesions[3]



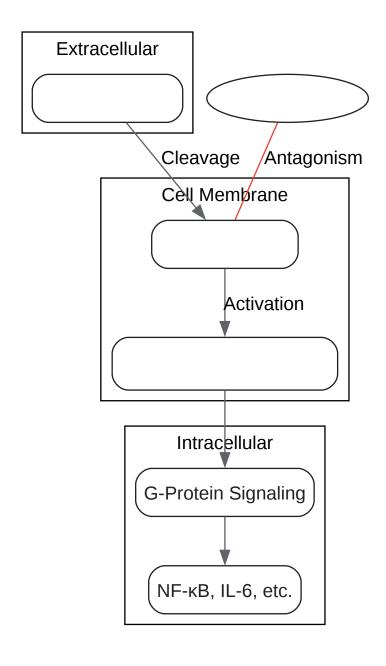
| Marker | Effect of ENMD-1068 |
|---|---|
| Interleukin 6 (IL-6) | Dose-dependent inhibition |
| Nuclear Factor-кВ (NF-кВ) | Dose-dependent inhibition |
| Cell Proliferation (Ki-67) | Dose-dependent inhibition |
| Apoptosis | Increased percentage of apoptotic cells |
| Monocyte Chemotactic Protein-1 (MCP-1) | Reduced levels (not dose-dependent) |
| Vascular Endothelial Growth Factor (VEGF) | Reduced levels (not dose-dependent) |

Experimental Protocols Key Experiment: Mouse Model of Endometriosis[2][3]

- Animal Model: 6- to 8-week-old ovariectomized female nude mice are used.[2]
- Endometriosis Induction: Human endometrial tissue fragments are introduced into the peritoneal cavity of the mice via laparotomy.[2]
- Treatment: Following induction, mice are treated daily for 5 days with intraperitoneal injections of ENMD-1068 (25 mg/kg or 50 mg/kg) or the vehicle control.[3]
- Outcome Measurement: Endometriotic lesions are counted, measured, and collected for further analysis.[3]
- Analysis: Lesions are assessed for inflammatory markers (IL-6, MCP-1) by ELISA, activation
 of NF-κB and expression of VEGF by immunohistochemistry, cell proliferation by Ki-67
 staining, and apoptosis by TUNEL assay.[3]

Visualizations Signaling Pathway of PAR2 Activation and Inhibition by ENMD-1068



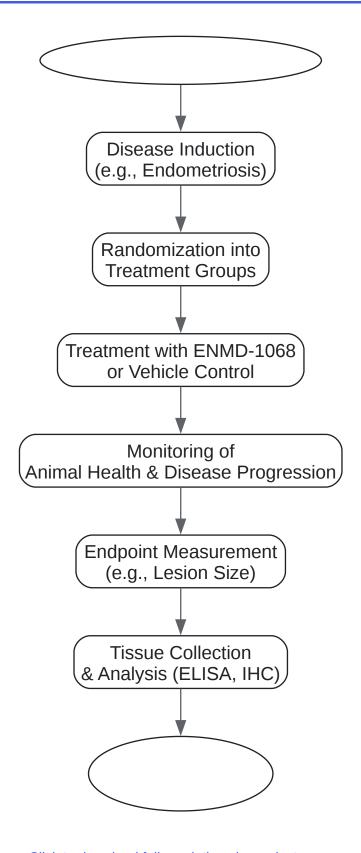


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Caption: PAR2 activation by serine proteases and its inhibition by ENMD-1068.

Experimental Workflow for In Vivo Studies



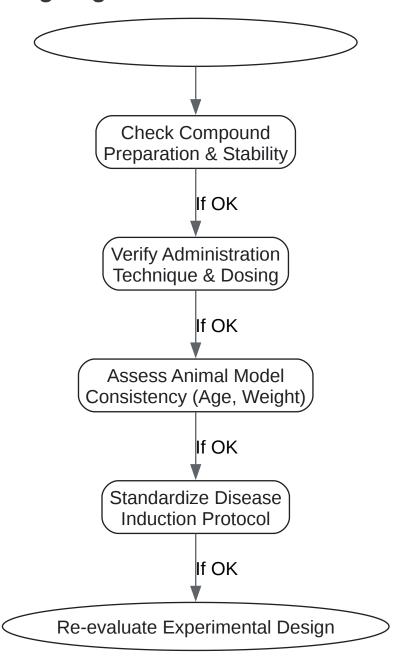


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Caption: General experimental workflow for evaluating ENMD-1068 in animal models.



Troubleshooting Logic for Inconsistent In Vivo Results



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Caption: A logical approach to troubleshooting inconsistent in vivo experimental outcomes.

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